2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide
Description
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and a carbothioamide (-C(S)NH₂) group at position 4. The substitution pattern on the pyrazolo[1,5-a]pyrimidine core critically influences bioactivity, solubility, and target selectivity, making comparative studies essential for drug development.
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-5-2-7-10-3-6(8(9)13)4-12(7)11-5/h2-4H,1H3,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVJXALHBNWTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230030 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-99-9 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is known for its potential as a therapeutic agent against various diseases, including cancer and bacterial infections.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazolo ring fused to a pyrimidine ring with a carbothioamide functional group. Its molecular formula is , and it has a molecular weight of approximately 180.23 g/mol. The presence of the methyl group and the thioamide functionality contributes to its unique biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound showed potent inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 (Breast) | 5.2 | CDK inhibition |
| Derivative B | A549 (Lung) | 3.8 | Apoptosis induction |
| Derivative C | HeLa (Cervical) | 4.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study reported its effectiveness against Mycobacterium tuberculosis, where it exhibited low cytotoxicity while maintaining potent activity.
Case Study: Antitubercular Activity
A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized and screened for antitubercular activity. The results indicated that certain derivatives had minimal inhibitory concentrations (MIC) in the low micromolar range against Mtb H37Rv strains.
Table 2: Antitubercular Activity of Analogues
| Compound | MIC (µg/mL) | Cytotoxicity (HepG2) | Mechanism |
|---|---|---|---|
| Compound 1 | 0.9 | >100 | Unknown |
| Compound 2 | 1.2 | >100 | Unknown |
| Compound 3 | 0.5 | >100 | Unknown |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific targets within cells:
- CDK Inhibition : By inhibiting cyclin-dependent kinases, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Interaction with Mycobacterial Targets : The compound may interfere with metabolic pathways critical for the survival of Mtb, though further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences in Bioactivity
- Carbothioamide vs. For example, Anagliptin’s carboxamide group is critical for DPP-4 inhibition, but the carbothioamide analog could exhibit altered pharmacokinetics or off-target effects .
- Antiproliferative Activity : Triazolo[1,5-a]pyrimidine carboxamides (e.g., compounds 5a–v ) demonstrated significant antiproliferative effects against cancer cell lines (IC₅₀ = 0.12–8.67 μM), attributed to their planar bicyclic structure and hydrogen-bonding capacity . The pyrazolo[1,5-a]pyrimidine carbothioamide, with its sulfur atom, might exhibit similar or enhanced activity due to increased electron-withdrawing effects.
- Antifungal and Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidine derivatives with hydroxyl and fluorine substituents (e.g., 3a–3c ) showed antifungal activity against phytopathogens, suggesting that electron-withdrawing groups enhance bioactivity . Carbothioamide’s sulfur atom could mimic such effects.
Research Findings and Implications
- DPP-4 Inhibition : Anagliptin’s 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide moiety binds selectively to the DPP-4 active site, with the carboxamide forming critical hydrogen bonds . Carbothioamide derivatives may require structural optimization to maintain this interaction.
- Anticancer Potential: Triazolo[1,5-a]pyrimidine carboxamides inhibited cancer cell proliferation via kinase modulation . The carbothioamide’s sulfur atom could enhance binding to cysteine-rich kinase domains, offering a new avenue for drug design.
- Antifungal Activity : Substituents like halogens or hydroxy groups on the pyrazolo[1,5-a]pyrimidine core correlate with antifungal efficacy . Carbothioamide derivatives should be evaluated for similar or synergistic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
